4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride
Description
Molecular Formula: C₇H₁₁NO₂·HCl Molecular Weight: 177.62 g/mol Melting Point: 191–220°C This bicyclic sulfone derivative features a rigid bicyclo[2.1.1]hexane core with an amino group and a sulfone moiety. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical and agrochemical applications. The compact bicyclic structure contributes to steric rigidity, which may influence binding affinity in biological systems.
Properties
Molecular Formula |
C5H10ClNO2S |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
2,2-dioxo-2λ6-thiabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c6-5-1-4(2-5)9(7,8)3-5;/h4H,1-3,6H2;1H |
InChI Key |
FBTLLCZDAAMWNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CS2(=O)=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of sulfur and an appropriate catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with strict control over reaction conditions to ensure consistency and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from two primary functional groups:
-
Amino group (-NH₂) : Participates in nucleophilic substitution, condensation, and salt formation.
-
Dione (two carbonyl groups) : Engages in cyclocondensation, Michael additions, and redox reactions.
Nucleophilic Substitution at the Amino Group
The amino group undergoes substitution with electrophilic reagents under controlled pH and temperature.
| Reaction Partner | Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Acyl chlorides | Polar aprotic solvent (e.g., DMF), 0–5°C | Amide derivatives | High regioselectivity observed |
Dione-Mediated Cyclocondensation
The dione groups react with diamines or thiols to form heterocyclic structures .
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| 1,2-Diaminoethane | Reflux in HOAc/HCl, 1–2 h | Bicyclic imidazolidine derivatives | Requires acid catalysis |
Redox Reactions
The dione moiety can be reduced to diols or oxidized to carboxylates under specific conditions.
| Reaction Type | Reagent/Catalyst | Conditions | Product | Notes | Source |
|---|---|---|---|---|---|
| Reduction | NaBH₄ | EtOH, RT | Diol | Partial reduction observed | |
| Oxidation | KMnO₄ | Acidic, 50°C | Dicarboxylic acid | Requires pH < 3 |
Reaction Optimization
Critical parameters for high yield and purity:
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.
-
Temperature : 0–25°C for amino substitutions; 80–100°C for cyclocondensation .
-
Catalysts : Acidic (HCl, HOAc) or basic (NaHCO₃) conditions tailor reaction pathways .
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to aqueous base degrades the dione to carboxylic acids.
-
Thermal decomposition : Above 150°C, the bicyclic framework undergoes ring-opening.
Scientific Research Applications
4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bicyclic Sulfone Systems
4-(Bromomethyl)-2λ⁶-thiabicyclo[2.1.1]hexane-2,2-dione
- Molecular Formula: C₈H₆BrNO₂S
- Molecular Weight : 313.50 g/mol
- Key Differences: Bromomethyl substitution increases molecular weight by ~135.88 g/mol compared to the target compound.
- Applications : Likely used as an intermediate in Suzuki coupling or cross-coupling reactions due to the bromine handle.
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane
Amino-Substituted Bicyclic Derivatives
3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione Hydrochloride
- Molecular Formula : C₁₈H₁₇F₆N₃O₂·HCl
- Molecular Weight : 457.79 g/mol
- Key Differences: Incorporates a cyclobutene-dione scaffold with trifluoromethyl and cyclohexylamino groups. The extended π-system and electron-withdrawing CF₃ groups enhance electrophilic character, contrasting with the target’s electron-deficient sulfone core.
- Applications : Likely optimized for kinase inhibition or agrochemical activity due to its bulky substituents.
4-Amino-2-methyl-1λ⁶-thiane-1,1-dione Hydrochloride
- Molecular Formula: C₆H₁₄ClNO₂S
- Molecular Weight : 199.70 g/mol
- Key Differences: Replaces the bicyclo[2.1.1]hexane system with a monocyclic thiane (six-membered ring). The methyl group introduces steric hindrance but reduces ring rigidity compared to the target compound.
- Thermal Stability : Lack of reported melting point suggests lower crystallinity than the target (mp 191–220°C) .
Pharmacologically Relevant Bicyclic Systems
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Key Features :
- Comparison with Target :
- The β-lactam moiety and carboxy group enable penicillin-binding protein inhibition, a functionality absent in the target compound.
- Larger ring system (7-membered vs. 6-membered) accommodates more complex substituents.
Comparative Data Table
Research Findings and Implications
- Functional Group Impact : Halogenation (e.g., bromine or iodine) increases molecular weight and lipophilicity, favoring applications in materials science over pharmaceuticals .
- Pharmacological Gaps: Unlike β-lactam-containing bicyclic systems , the target compound lacks functional groups necessary for antibiotic activity, limiting its use to non-therapeutic roles.
Biological Activity
4-Amino-2-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies, case reports, and research findings that highlight its pharmacological properties.
- Chemical Formula : C₇H₁₅ClN₂O₂S
- Molecular Weight : 214.72 g/mol
- CAS Number : 1256785-40-6
The biological activity of 4-Amino-2-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride primarily involves interactions with neurotransmitter systems and enzymatic pathways. Preliminary studies suggest that this compound may act as a modulator of glutamate receptors, which are critical in various neurological functions.
In Vitro Studies
- Neurotransmitter Modulation :
- Enzyme Inhibition :
In Vivo Studies
- Behavioral Effects :
- Neuroprotective Effects :
Case Studies
- Case Study on Cognitive Enhancement :
- Case Study on Anxiety Reduction :
Summary of Biological Activities
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | High (specific studies pending) |
| Half-life | 3-5 hours (estimated) |
| Metabolism | Hepatic (liver metabolism) |
| Excretion | Renal (urine) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
